molecular formula C28H24F2N4O4 B10797395 3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-phenylmethoxyphenyl)propan-1-ol

3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-phenylmethoxyphenyl)propan-1-ol

Cat. No.: B10797395
M. Wt: 518.5 g/mol
InChI Key: NGZQBMVQKLXCFS-UHFFFAOYSA-N
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Description

OSM-S-565 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, aimed at discovering new treatments for malaria. OSM-S-565 is structurally characterized by a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-565 involves several key steps:

    Construction of the Thienopyrimidine Scaffold: The initial step involves the formation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of Functional Groups: Once the core structure is established, various functional groups are introduced to enhance the compound’s biological activity. This may involve halogenation, nitration, or sulfonation reactions under controlled conditions.

    Final Modifications: The final step involves the introduction of specific substituents to achieve the desired biological activity. This can be done through reactions such as amination or alkylation.

Industrial Production Methods

Industrial production of OSM-S-565 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Synthesis: A more modern approach where reagents are continuously fed into a reactor, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

OSM-S-565 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

OSM-S-565 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its antimalarial properties and potential use in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of OSM-S-565 involves its interaction with specific molecular targets within the cell. For instance, it has been shown to inhibit the enzyme asparagine tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts protein synthesis and activates the amino acid starvation response, ultimately leading to the death of the parasite.

Comparison with Similar Compounds

OSM-S-565 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294 . While these compounds share a similar core structure, OSM-S-565 is unique due to its specific substituents, which confer distinct biological activities. Other similar compounds include:

    OSM-S-106: Known for its potent antimalarial activity.

    TCMDC-135294: Another aminothienopyrimidine with a different substitution pattern.

Conclusion

OSM-S-565 is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and develop new applications.

Properties

Molecular Formula

C28H24F2N4O4

Molecular Weight

518.5 g/mol

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C28H24F2N4O4/c29-28(30)38-22-12-10-20(11-13-22)27-33-32-25-14-31-15-26(34(25)27)37-18-21(16-35)23-8-4-5-9-24(23)36-17-19-6-2-1-3-7-19/h1-15,21,28,35H,16-18H2

InChI Key

NGZQBMVQKLXCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(CO)COC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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